![molecular formula C16H16N4O3S B5644527 2-(2,5-dioxo-1-imidazolidinyl)-N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B5644527.png)
2-(2,5-dioxo-1-imidazolidinyl)-N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related thiazolidinedione scaffolds involves strategic structural modifications to optimize their activity as inhibitors or activators in various biological pathways. For instance, compounds bearing the thiazolidinedione scaffold with specific substituents have shown potent activity in inhibiting PTP 1B, a regulator of insulin signaling, highlighting the importance of synthesis strategies in enhancing biological activity (Verma et al., 2019). Similarly, the synthesis of 1,3-thiazolidin-4-ones and derivatives through green chemistry approaches signifies advancements in synthesizing these molecules with improved selectivity, purity, and pharmacokinetic activity (Sahiba et al., 2020).
Molecular Structure Analysis
The molecular structure of thiazolidinedione derivatives plays a crucial role in their biological activities. The Z-configuration around the double bond of arylidene is essential for designing bi-dentate ligands with optimum activity, as demonstrated in studies on PTP 1B inhibitors (Verma et al., 2019). Furthermore, the presence of sulfur enhances the pharmacological properties of thiazolidine motifs, making them valuable in the synthesis of organic combinations (Sahiba et al., 2020).
Chemical Reactions and Properties
The thiazolidinedione scaffold's versatility allows for a wide range of chemical reactions, enabling the synthesis of molecules with diverse biological properties. For example, the synthesis of thiazolidin-4-ones and their derivatives using green synthesis approaches has been emphasized for their therapeutic and pharmaceutical activities (Sahiba et al., 2020).
Physical Properties Analysis
The physical properties of thiazolidinedione derivatives, such as solubility and stability, are critical for their pharmacokinetic profile and therapeutic efficacy. The development of water-soluble derivatives, like YM872, a competitive AMPA receptor antagonist, showcases the importance of improving the physical properties of these compounds for better bioavailability and efficacy (Takahashi et al., 2006).
Chemical Properties Analysis
The chemical properties, including the reactivity and stability of thiazolidinedione derivatives, are pivotal in their biological activities and therapeutic applications. Studies focusing on the synthesis, reactivity, and application of derivatives in heterocyclic and dyes synthesis highlight the chemical versatility of these compounds (Gomaa & Ali, 2020).
properties
IUPAC Name |
2-(2,5-dioxoimidazolidin-1-yl)-N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-19(15(22)9-20-14(21)7-17-16(20)23)8-13-18-12(10-24-13)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSUJJZRIQSKEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=CS1)C2=CC=CC=C2)C(=O)CN3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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